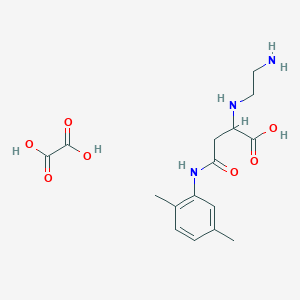
2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid; oxalic acid is a chemical compound that has gained significant importance in scientific research. This compound is widely used in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Atmospheric Aerosols and Environmental Impact
Oxalic acid, a dicarboxylic acid, is highlighted for its presence in atmospheric aerosols and its formation through atmospheric oxidation processes. It is the most abundant diacid in the atmosphere, with significant implications for environmental chemistry and pollution studies. The production of oxalic acid involves complex atmospheric reactions, including the photochemical oxidation of various organic precursors. Its study helps understand the atmospheric transport of pollutants and the photochemical aging of aerosols, which are critical for assessing climate change and air quality management strategies (Kawamura & Bikkina, 2016).
Plant Biochemistry and Pigment Synthesis
Research into betalains, plant pigments involving derivatives of oxalic acid, demonstrates the role of these compounds in plant coloration and stress response. Betalains, which include a variety of colors from yellow to violet, are synthesized from tyrosine through a series of enzymatic reactions leading to the formation of betalamic acid, a core structure shared by all betalains. These compounds serve as antioxidants and play roles in plant defense, indicating the biochemical importance of oxalic acid derivatives in plant biology and offering potential applications in agriculture and food industry for enhancing crop resilience and nutritional value (Khan & Giridhar, 2015).
Pharmacological Applications
Oxalic acid derivatives have been studied for their pharmacological properties, including antioxidant, antibacterial, and hepatoprotective effects. Chlorogenic Acid (CGA), an ester of caffeic acid and quinic acid, is a notable example that has been extensively researched for its therapeutic roles. CGA exhibits a wide range of biological activities that are beneficial for treating metabolic disorders, indicating the potential of oxalic acid derivatives in developing novel therapeutic agents for managing diseases such as diabetes, obesity, and cardiovascular conditions (Naveed et al., 2018).
Antifibrinolytic Therapy
In the medical field, derivatives of amino acids related to oxalic acid, such as Tranexamic Acid, are used for their antifibrinolytic properties. Tranexamic Acid is effective in reducing bleeding in various clinical settings, including surgery and trauma, by inhibiting the breakdown of fibrin clots. This application demonstrates the importance of oxalic acid derivatives in developing drugs that can manage bleeding and improve outcomes in clinical practices (McCormack, 2012).
Environmental and Health Impact of Uremic Toxins
The study of organic acids in the context of uremia highlights the biological and toxicological impact of compounds like oxalic acid and its derivatives on human health. These compounds, classified as uremic toxins, can affect multiple biological systems and contribute to the pathology of chronic kidney disease. Understanding their effects is crucial for developing treatments aimed at reducing the burden of these toxins and improving patient outcomes (Vanholder et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2H2O4/c1-9-3-4-10(2)11(7-9)17-13(18)8-12(14(19)20)16-6-5-15;3-1(4)2(5)6/h3-4,7,12,16H,5-6,8,15H2,1-2H3,(H,17,18)(H,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGINMHSMSDJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2716940.png)




![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![6-Azaspiro[3.6]decane hydrochloride](/img/structure/B2716956.png)